(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Description

BenchChem offers high-quality (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDLJBEMIARHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(CN1)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434513 | |

| Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849832-73-1, 763105-70-0 | |

| Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849832-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N'-((2Z)-piperazin-2-ylidene)acetohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763105700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9BUL69YLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a key chemical intermediate, notably in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and a framework for its analytical characterization. Understanding the attributes of this precursor is crucial for the efficient and controlled manufacturing of Sitagliptin and related pharmaceutical compounds. This document consolidates available data to serve as a vital resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound. The trifluoromethyl group significantly influences its chemical reactivity and stability.

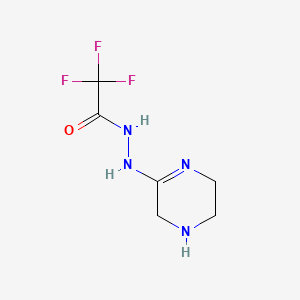

Chemical Structure:

A 2D representation of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H9F3N4O | [1][2] |

| Molecular Weight | 210.16 g/mol | [1][2] |

| CAS Number | 763105-70-0, 849832-73-1 | [3][4] |

| IUPAC Name | 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | [4] |

| Melting Point | 141 °C (decomposition) | [3] |

| Appearance | White solid | [3] |

| Storage Temperature | 2-8°C, protected from light, sealed in dry conditions | [4] |

| pKa (predicted) | 6.53 ± 0.20 | [2] |

| LogP (predicted) | 0.21970 | [2] |

| Density (predicted) | 1.60 ± 0.1 g/cm³ | [2] |

| Topological Polar Surface Area | 65.5 Ų | [5] |

It is important to note that multiple CAS numbers are associated with this compound in various databases. Researchers should verify the specific identifier associated with their starting materials. For the purpose of this guide, 763105-70-0 and 849832-73-1 are the most frequently cited.

Synthesis Protocol

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a known intermediate in the synthesis of Sitagliptin. The following protocol is adapted from patent literature, which describes its preparation.

Reaction Scheme:

General synthesis pathway for the target compound.

Detailed Experimental Protocol:

This protocol is based on the synthesis described in patent WO2010122578A2[6].

Materials:

-

Hydrazine hydrate

-

Ethyl trifluoroacetate

-

Acetonitrile

Procedure:

-

A solution of hydrazine hydrate (100 grams) in acetonitrile (500 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled to a temperature of 10-15 °C.

-

Ethyl trifluoroacetate (274 grams) is then added slowly to the reaction mixture while maintaining the temperature between 10-15 °C.

-

The reaction mixture is stirred for 1.5 hours at the same temperature.

-

After the completion of the reaction, the mixture is cooled to a temperature range of -5 to 5 °C.

Note: The patent describes this as the preparation of the trifluoroacetohydrazide intermediate. The subsequent reaction with a piperazine precursor to form the final product is implied within the context of Sitagliptin synthesis.

Causality Behind Experimental Choices:

-

Slow Addition of Ethyl Trifluoroacetate: The reaction between hydrazine hydrate and ethyl trifluoroacetate is exothermic. Slow addition helps to control the reaction temperature and prevent the formation of byproducts.

-

Low-Temperature Conditions: Maintaining a low temperature (10-15 °C and subsequently -5 to 5 °C) is crucial for controlling the reaction rate and improving the yield and purity of the product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. As this compound is an impurity and intermediate of Sitagliptin, established analytical methods for Sitagliptin can be adapted for its analysis.[1][2][7]

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations/Data |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the compound with a specific retention time. The method can be validated for linearity, accuracy, and precision. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight (210.16 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical environment of protons and carbons. | Specific chemical shifts and coupling constants for the protons and carbons in the piperazine ring, the hydrazide moiety, and the trifluoromethyl group. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, C-N, and C-F bonds. |

While specific experimental spectral data for this compound is not widely available in the public domain, researchers can predict the expected spectral features based on its chemical structure.

Biological Activity and Significance

The primary significance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its role as a precursor in the synthesis of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes mellitus.

DPP-4 Inhibition Pathway:

Mechanism of action of DPP-4 inhibitors like Sitagliptin.

The synthesis of highly pure and well-characterized (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a critical step in ensuring the quality and efficacy of the final active pharmaceutical ingredient, Sitagliptin.

Conclusion

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of significant interest in pharmaceutical manufacturing. This technical guide has provided a consolidated overview of its physical properties, a detailed synthesis protocol derived from patent literature, and a framework for its comprehensive analytical characterization. For researchers and professionals in the field, a thorough understanding of this key intermediate is paramount for the successful development and production of Sitagliptin and other related therapeutic agents. Further research to publish detailed experimental characterization data would be a valuable contribution to the scientific community.

References

-

A simple, precise, and accurate RP-HPLC method has been developed and validated for the impurities in SITAGLIPTIN tablets. IJRPR. (URL: [Link])

-

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. LookChem. (URL: [Link])

-

Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. National Institutes of Health. (URL: [Link])

- Process for the preparation of sitagliptin and its intermediates.

-

Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. (URL: [Link])

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. (URL: [Link])

-

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Veeprho. (URL: [Link])

-

Sitagliptin-impurities. Pharmaffiliates. (URL: [Link])

-

Synthesis of Sitagliptin. ResearchGate. (URL: [Link])

-

2,2,2-Trifluoro-N-[(Z)-piperazin-2-ylideneamino]acetamide. ChemBK. (URL: [Link])

- Preparation of sitagliptin intermediate.

-

Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. PubChem. (URL: [Link])

-

(Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Pharmaffiliates. (URL: [Link])

-

2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Seedchem. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. (URL: [Link])

-

Condensation of acetic hydrazide with 2-acetylpyridine. ResearchGate. (URL: [Link])

- Piperazinium trifluoroacetate compound and carbon dioxide absorbent using the same.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. bepls.com [bepls.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 849832-73-1 [sigmaaldrich.com]

- 5. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

A Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: Structure, Synthesis, and Application in DPP-4 Inhibition

Abstract: This technical guide provides an in-depth analysis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule's architecture, featuring a piperazine ring, a hydrazide linker, and a trifluoroacetyl group, underpins its function as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This guide elucidates the compound's physicochemical properties, presents a representative synthetic pathway, and details its mechanism of action within the context of glucose metabolism. Furthermore, we explore its critical role as a research tool and an intermediate in the development of antidiabetic agents, such as Sitagliptin. The information is tailored for researchers seeking a comprehensive understanding of this molecule's scientific and therapeutic relevance.

Molecular Overview and Physicochemical Properties

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is an organic compound whose structure is optimized for specific biological interactions.[1] Its chemical identity is defined by several key features that are crucial for its function, particularly in a medicinal chemistry context.

Caption: Chemical structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

The molecule's design incorporates three critical components:

-

Piperazine Ring : This six-membered heterocyclic ring containing two opposing nitrogen atoms is a privileged scaffold in drug discovery.[2][3] It imparts structural rigidity and favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[2][4] The piperazine moiety is fundamental to the molecule's ability to interact with biological targets.[5][6]

-

Trifluoroacetyl Group (CF₃CO-) : The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's potency and metabolic stability.[1][7] This strongly electron-withdrawing group can improve binding affinity to target enzymes and reduce susceptibility to metabolic degradation, thereby prolonging the compound's biological activity.[1][]

-

Hydrazide Linkage (-CONHN=) : This functional group connects the piperazine and trifluoroacetyl moieties, defining their spatial relationship and contributing to the molecule's overall electronic properties and hydrogen bonding capabilities.[1]

Chemical Identifiers and Properties

The fundamental properties and identifiers of the compound are summarized below for reference in research and procurement.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide | [1][][9] |

| CAS Number | 849832-73-1; 763105-70-0 | [1][9][10][11] |

| Molecular Formula | C₆H₉F₃N₄O | [1][][11] |

| Molecular Weight | 210.16 g/mol | [1][][11] |

| SMILES | C1CN=C(CN1)NNC(=O)C(F)(F)F | [1][9] |

| InChI Key | RKIDLJBEMIARHI-UHFFFAOYSA-N | [1][][9] |

| Physical Form | Solid, Powder | [12][13] |

| Melting Point | 141 °C (decomposition) | [11] |

| XLogP3 | -0.5 | [11] |

| Hydrogen Bond Donors | 3 | [11] |

| Hydrogen Bond Acceptors | 6 | [11] |

Synthesis and Purification

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide involves a multi-step process that leverages foundational reactions in organic chemistry. A representative pathway involves the condensation of a piperazine precursor with a trifluoroacetylated hydrazine.[1]

Caption: Representative workflow for the synthesis and validation of the title compound.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible method based on established chemical principles for synthesizing hydrazide derivatives.[1][14][15]

-

Preparation of Trifluoroacetohydrazide : To a solution of ethyl trifluoroacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.[14] Allow the mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield crude trifluoroacetohydrazide, which can be used directly in the next step.

-

Condensation Reaction : Dissolve a suitable piperazine precursor, such as a piperazine-2-one derivative, in methanol. Add the crude trifluoroacetohydrazide (1.2 eq) to the solution.

-

Reaction Monitoring : Heat the reaction mixture to 40-50°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Isolation : Upon completion, cool the reaction mixture and concentrate it under vacuum. The resulting crude product can be precipitated by adding a non-polar solvent like diethyl ether.

-

Purification : Filter the crude solid and purify it via recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure (Z)-isomer.[1]

-

Characterization : Confirm the identity and purity of the final product using standard analytical techniques.

Mechanism of Action and Biological Context

The primary pharmacological significance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its activity as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[1]

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine protease that plays a crucial role in regulating glucose levels. Its primary function is to inactivate incretin hormones, namely Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading these hormones, DPP-4 effectively dampens the insulin response.

Inhibition of DPP-4 for Diabetes Therapy

Inhibiting the enzymatic activity of DPP-4 prevents the breakdown of incretins.[1] This leads to elevated levels and prolonged activity of GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release.[1] The net effect is improved glycemic control, making DPP-4 inhibitors a cornerstone therapy for type 2 diabetes mellitus. The binding of an inhibitor like (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide to the active site of DPP-4 forms a stable enzyme-inhibitor complex, effectively blocking its catalytic function.[1]

Caption: Mechanism of DPP-4 inhibition for glycemic control.

Applications in Drug Discovery and Research

This compound is not only a potential therapeutic agent but also a valuable tool in pharmaceutical research.

-

Intermediate for Drug Synthesis : It serves as a key building block or intermediate in the synthesis of more complex DPP-4 inhibitors, most notably Sitagliptin.[16][17] Its structure represents a core fragment of the final active pharmaceutical ingredient (API).

-

Reference Standard : In analytical chemistry, it is used as an impurity reference standard for Sitagliptin and related compounds, ensuring the quality and purity of the final drug product.[16][18]

-

Research Chemical : Scientists use this molecule to investigate structure-activity relationships (SAR) of the DPP-4 enzyme. By modifying its structure and observing the effects on inhibitory activity, researchers can design more potent and selective drugs.[18]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the compound.

-

Reagent Preparation :

-

Prepare a stock solution of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide in 100% DMSO.

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare solutions of recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in the reaction buffer.

-

-

Assay Procedure :

-

In a 96-well microplate, add the reaction buffer.

-

Add serial dilutions of the inhibitor compound (from the DMSO stock) to the wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (DMSO vehicle).

-

Add the DPP-4 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

-

Data Acquisition :

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C. The signal corresponds to the AMC released by enzymatic cleavage.

-

-

Data Analysis :

-

Calculate the reaction rate (slope of fluorescence vs. time) for each inhibitor concentration.

-

Normalize the rates to the negative control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage : The compound should be stored in a tightly sealed container in a dry, dark place at 2-8°C.[10][11][12]

-

Handling : Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Safety Data : Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for complete toxicological and safety information.[18][19]

Conclusion and Future Perspectives

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of considerable scientific value, bridging synthetic chemistry and pharmacology. Its well-defined structure, incorporating key pharmacophoric elements, makes it a potent DPP-4 inhibitor and a crucial component in the development of antidiabetic therapies.[1] Its utility as a synthetic intermediate and a research chemical underscores its importance in the ongoing effort to design and refine treatments for metabolic diseases. Future research may focus on creating derivatives of this compound to explore new interactions with the DPP-4 enzyme or to develop inhibitors with novel pharmacokinetic profiles.

References

- Smolecule. (2023, August 15). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

-

Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6). [Link]

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Medium. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

Galdino, P. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 43-57. [Link]

-

PubChem. (n.d.). Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. [Link]

-

LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 763105-70-0 | Product Name : (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. [Link]

-

ResearchGate. (n.d.). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

-

ResearchGate. (n.d.). Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications. [Link]

-

Gholipour, H., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 14(1). [Link]

Sources

- 1. Buy (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 763105-70-0 [smolecule.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 9. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 849832-73-1|(Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide|BLD Pharm [bldpharm.com]

- 11. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide|lookchem [lookchem.com]

- 12. (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 849832-73-1 [sigmaaldrich.com]

- 13. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide [cymitquimica.com]

- 14. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 15. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide [lgcstandards.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. clearsynth.com [clearsynth.com]

- 19. clearsynth.com [clearsynth.com]

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide CAS number 849832-73-1

An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS Number: 849832-73-1): A Key Intermediate in the Synthesis of Sitagliptin

Authored by: Dr. Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a pivotal intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. While this compound is primarily recognized for its role as a synthetic precursor rather than a pharmacologically active agent itself, this guide will delve into its chemical properties, a detailed synthesis protocol, and the broader biological context of DPP-4 inhibition for the treatment of type 2 diabetes mellitus. Furthermore, this document furnishes detailed experimental protocols for the characterization and evaluation of compounds within this class, empowering researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Significance of a Synthetic Intermediate

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical intermediates, the purity and efficient synthesis of which are paramount to the success of the final drug product. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (Figure 1) is one such crucial molecule. Its primary significance lies in its role as a key building block in the manufacturing of Sitagliptin, a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes.[1][2]

Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing this degradation, Sitagliptin enhances the levels of active incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4][5][6]

This guide will provide a detailed exploration of the synthesis and chemical properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. While specific biological activity data for this intermediate is not extensively reported in peer-reviewed literature, we will provide the established protocols for evaluating the biological activity of DPP-4 inhibitors, the class of compounds to which the final product, Sitagliptin, belongs.

Figure 1: Chemical Structure of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Caption: Chemical structure of the topic compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is essential for process optimization and quality control. The key properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 849832-73-1 | [7] |

| Molecular Formula | C₆H₉F₃N₄O | [7] |

| Molecular Weight | 210.16 g/mol | [7] |

| Appearance | Solid powder | [8] |

| Melting Point | 141 °C (decomposition) | [9] |

| Storage Temperature | 2-8°C, protected from light | [9] |

| Solubility | Soluble in methanol and acetonitrile | [1] |

| InChI Key | RKIDLJBEMIARHI-UHFFFAOYSA-N | [10] |

Synthesis Protocol

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a critical step in the overall synthesis of Sitagliptin. The following protocol is adapted from a patented method and provides a reproducible procedure for laboratory-scale synthesis.[1]

Synthesis of Trifluoroacetic Hydrazide

This initial step forms the hydrazide moiety required for the subsequent cyclization reaction.

Materials:

-

Hydrazine hydrate

-

Ethyl trifluoroacetate

-

Acetonitrile

Procedure:

-

In a reaction vessel, dissolve hydrazine hydrate (1 equivalent) in acetonitrile.

-

Cool the solution to 10-15°C.

-

Slowly add ethyl trifluoroacetate (1 equivalent) to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at 10-15°C for 1.5 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the resulting solution of trifluoroacetic hydrazide in acetonitrile is used directly in the next step.

Synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

This step involves the cyclization of the trifluoroacetic hydrazide with a suitable precursor to form the piperazine ring. A common route involves the reaction with a protected form of 2-chloroacetaldehyde and ethylenediamine, which is not explicitly detailed in the provided patent for this specific intermediate. However, an alternative patented approach for a similar intermediate provides a more direct route.[1]

Caption: Simplified workflow for the synthesis of the target compound.

A more detailed, analogous synthesis from a related patent for a similar intermediate is as follows:

Materials:

-

2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

-

Ethylenediamine

-

Methanol

Procedure:

-

In a reaction vessel, dissolve 2-(1-chloroethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (1 equivalent) in methanol.

-

Add ethylenediamine (3 equivalents) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., -10 to 50°C) for a specified time (e.g., 1-30 minutes).

-

Cool the reaction mixture to induce crystallization.

-

Collect the precipitated white solid by filtration to obtain (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

It is crucial for researchers to consult the original patent literature for precise stoichiometry, reaction conditions, and safety precautions.

Biological Context: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a precursor to Sitagliptin, a potent and selective DPP-4 inhibitor.[1] Understanding the mechanism of DPP-4 inhibition is key to appreciating the significance of this chemical scaffold.

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine protease that is widely expressed throughout the body.[11] It plays a crucial role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide from active GLP-1 and GIP, DPP-4 renders them inactive, thereby diminishing their insulinotropic effects.[12]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, such as Sitagliptin, bind to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[5][6] The result is improved glycemic control in patients with type 2 diabetes.

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Experimental Protocols for Biological Evaluation

While (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is primarily a synthetic intermediate, the following protocols are standard for evaluating the biological activity of DPP-4 inhibitors derived from it, such as Sitagliptin.

In Vitro DPP-4 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., H-Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound and positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add the diluted test compound, assay buffer, and human recombinant DPP-4 enzyme.

-

Include wells for a positive control (Sitagliptin), a negative control (no inhibitor), and a blank (no enzyme).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Calculate the IC₅₀ value by fitting the dose-response curve to a suitable model.

Cell-Based DPP-4 Inhibition Assay

This assay assesses the ability of a compound to inhibit DPP-4 activity in a cellular context.

Materials:

-

A cell line with high DPP-4 expression (e.g., Caco-2 or HepG2 cells)

-

Cell culture medium and reagents

-

DPP-4 substrate (e.g., H-Gly-Pro-AMC)

-

Test compound and positive control

-

96-well clear-bottom black microplate

-

Fluorescence plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or controls.

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).

-

Add the DPP-4 substrate to each well.

-

Measure the fluorescence in a kinetic or endpoint mode.

-

Calculate the percent inhibition and IC₅₀ value as described for the enzymatic assay.

In Vivo Evaluation in a Murine Model of Type 2 Diabetes

Animal models are essential for evaluating the in vivo efficacy of DPP-4 inhibitors.

Animal Model:

-

High-fat diet-fed and low-dose streptozotocin-treated mice are a common model that mimics insulin resistance and impaired insulin secretion.

Procedure:

-

Induce diabetes in the mice as per the established protocol.

-

Administer the test compound or vehicle control orally to the diabetic mice daily for a specified period (e.g., 4-10 weeks).

-

Monitor blood glucose levels and body weight regularly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess glycemic control.

-

Collect blood samples to measure plasma insulin, active GLP-1, and DPP-4 activity.

-

Harvest pancreata for histological analysis of β-cell mass and islet morphology.

Caption: General workflow for the preclinical evaluation of a DPP-4 inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for trifluoroacetyl hydrazides as DPP-4 inhibitors is not extensively published, general SAR principles for DPP-4 inhibitors can be applied to understand the importance of the structural features of Sitagliptin, the final product derived from our topic intermediate.

-

Piperazine Ring: The piperazine moiety is a common scaffold in many DPP-4 inhibitors, providing a rigid framework for the presentation of other functional groups and often contributing to favorable pharmacokinetic properties.[11]

-

Trifluoromethyl Group: The trifluoromethyl group on the triazolopiperazine ring of Sitagliptin is crucial for its high potency and metabolic stability.[1]

-

β-Amino Acid Moiety: The β-amino acid side chain of Sitagliptin is a key pharmacophoric element that interacts with the active site of the DPP-4 enzyme.[12]

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide provides a versatile platform for the introduction of these critical pharmacophoric elements, highlighting its strategic importance in the drug discovery and development process.

Conclusion

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a testament to the principle that the journey of a drug from the laboratory to the clinic is built upon a foundation of well-characterized and efficiently synthesized intermediates. While it may not be the final actor on the pharmacological stage, its role in the synthesis of Sitagliptin is indispensable. This technical guide has provided a detailed overview of its synthesis, properties, and the rich biological context of DPP-4 inhibition. The provided experimental protocols offer a robust framework for researchers engaged in the discovery and development of novel DPP-4 inhibitors for the treatment of type 2 diabetes and other metabolic disorders.

References

- 1. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-[(2Z)-Piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 763105-70-0 [smolecule.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide molecular weight

An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Introduction

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug development.[] Characterized by a piperazine ring linked to a trifluoroacetohydrazide moiety, this molecule has emerged as a noteworthy subject of investigation, primarily for its role as a potent enzyme inhibitor.[2] Its unique structural features, particularly the presence of a trifluoromethyl group, are strategically designed to enhance metabolic stability and biological activity, making it a valuable scaffold in pharmaceutical research.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed methodology for its synthesis, insights into its biological mechanism of action, and essential data for its handling and application in a research setting.

Physicochemical and Structural Characteristics

The identity and properties of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide are defined by its specific molecular structure. The trifluoromethyl group imparts strong electron-withdrawing properties, influencing the molecule's reactivity and binding affinity, while the piperazine nucleus is a common pharmacophore known to improve the pharmacokinetic profile of drug candidates.[2][3][4]

A summary of its key quantitative and qualitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 210.16 g/mol | [2][5][6][7] |

| Molecular Formula | C₆H₉F₃N₄O | [2][5][6] |

| CAS Number | 763105-70-0, 849832-73-1 | [2][5][6][8] |

| IUPAC Name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | [2][8] |

| SMILES | C1CN=C(CN1)NNC(=O)C(F)(F)F | [2] |

| Exact Mass | 210.07284541 Da | [6][7] |

| Melting Point | 141 °C (decomposition) | [6] |

| XLogP3 | -0.5 | [6][7] |

| Hydrogen Bond Donors | 3 | [6][7] |

| Hydrogen Bond Acceptors | 6 | [6][7] |

| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions | [6][8][9] |

| Physical Form | Solid | [8] |

Synthesis and Purification Workflow

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the reaction of a trifluoroacetylated hydrazine precursor with a piperazine derivative.

Causality in Experimental Design

The choice of reagents and conditions is critical. Trifluoroacetic acid derivatives are used to introduce the essential trifluoromethyl moiety.[2] Piperazine provides the core heterocyclic structure. The reaction temperature is typically maintained between 0°C and 50°C; lower temperatures are often used initially to control the exothermic nature of the reaction, while gentle heating can be applied to drive the reaction to completion.[2] The selection of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), is based on its ability to dissolve the reactants and facilitate the reaction while minimizing side products.[2] Post-synthesis, purification via chromatography or crystallization is imperative to remove unreacted starting materials and by-products, ensuring the final compound is suitable for biological assays.[2]

Representative Synthesis Protocol

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

Materials:

-

Trifluoroacetohydrazide

-

Piperazine-2-one

-

Methanol (Anhydrous)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine-2-one (1.0 eq) in anhydrous methanol.

-

Addition of Base: Cool the solution to 0°C using an ice bath. Add triethylamine (1.1 eq) dropwise to the solution. The base is crucial for deprotonating the piperazine derivative and facilitating the subsequent nucleophilic attack.

-

Addition of Hydrazide: In a separate flask, dissolve 2,2,2-trifluoroacetohydrazide (1.05 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure. Resuspend the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The aqueous washes remove unreacted acids and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide.

Biological Activity and Therapeutic Potential

The primary pharmacological relevance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lies in its function as an inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[2]

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that plays a critical role in glucose metabolism by deactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.

By inhibiting DPP-4, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide prevents the breakdown of incretins.[2] This leads to elevated levels of active GLP-1 and GIP in the bloodstream, which in turn enhances insulin secretion and improves overall glycemic control.[2] This mechanism of action is the foundation for the therapeutic use of DPP-4 inhibitors in the management of type 2 diabetes.[2] The interaction between the compound and the enzyme involves the formation of a stable complex that blocks the enzyme's active site.[2]

Role in Drug Discovery

This compound serves as a valuable lead molecule in the development of new antidiabetic agents.[2] Its applications extend beyond this, as it can be used as a versatile building block in synthetic chemistry for creating more complex organic molecules.[2][3] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of conditions, including central nervous system disorders and infectious diseases.[4][10] Researchers can leverage the unique properties of this molecule to explore new therapeutic avenues in pharmaceutical research.[2]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C.[6][8][9]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data, the compound is classified with GHS05 (Corrosion) and the signal word "Danger," indicating it can cause severe skin burns and eye damage (H314).[8]

-

Precautionary Measures: Avoid inhalation of dust and contact with skin and eyes. In case of contact, follow appropriate first-aid measures. Recommended precautionary statements include P280 (wear protective gear) and P305+P351+P338 (in case of eye contact, rinse cautiously with water for several minutes).[8]

Conclusion

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a specialized chemical entity with a precise molecular weight of 210.16 g/mol and a well-defined role as a DPP-4 inhibitor.[2][5][7] Its synthesis, while requiring careful control, yields a compound with significant potential for antidiabetic drug discovery.[2] The strategic inclusion of a trifluoromethyl group and a piperazine ring provides a robust foundation for its biological activity and favorable drug-like properties.[2][3] This technical guide provides the foundational knowledge necessary for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

- 2. Buy (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 763105-70-0 [smolecule.com]

- 3. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. anaxlab.com [anaxlab.com]

- 6. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide|lookchem [lookchem.com]

- 7. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 849832-73-1 [sigmaaldrich.com]

- 9. 849832-73-1|(Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide|BLD Pharm [bldpharm.com]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-Depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: A Key Synthetic Precursor to the DPP-4 Inhibitor Sitagliptin

Abstract

This technical guide provides a comprehensive overview of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a critical heterocyclic intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes. This document delves into the compound's chemical identity, synthesis, and its pivotal role in the broader context of antidiabetic drug development. While this molecule is primarily recognized as a synthetic intermediate rather than an active pharmaceutical ingredient (API), understanding its properties and synthesis is paramount for researchers and professionals in pharmaceutical development and manufacturing. This guide consolidates available information from patent literature and chemical databases to provide a detailed technical resource.

Introduction and Nomenclature

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound whose significance is intrinsically linked to the production of Sitagliptin.[1] Its molecular structure incorporates a trifluoroacetyl group, a hydrazide linkage, and a piperazine ring with a specific (Z)-ylidene configuration, features that are essential for its subsequent transformation into the final drug substance.[2]

The nomenclature for this compound can be varied across different sources. While the title reflects a common representation, the authoritative IUPAC name is 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide .[2] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature and database searches.

Table 1: Compound Identification

| Identifier | Value |

| Primary IUPAC Name | 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide[2] |

| Common Name | (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide |

| Synonyms | Trifluoroacetic Acid (2Z)-Piperazinylidenehydrazide; N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide[2] |

| CAS Numbers | 849832-73-1 (Current), 763105-70-0 (Deleted/Replaced) |

| Molecular Formula | C₆H₉F₃N₄O[2] |

| Molecular Weight | 210.16 g/mol [2] |

| Canonical SMILES | C1CN=C(CN1)NNC(=O)C(F)(F)F[2] |

The Role in Diabetes Drug Development: A Precursor to a DPP-4 Inhibitor

The primary application and significance of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide lie in its role as a key intermediate in the synthesis of Sitagliptin.[3] Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1]

The DPP-4 Signaling Pathway and Therapeutic Rationale

The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, Sitagliptin increases the circulating levels of active incretins, thereby enhancing glycemic control in patients with type 2 diabetes.[2] The synthesis of a stable and effective DPP-4 inhibitor like Sitagliptin is a cornerstone of modern diabetes therapy, and our subject compound is a foundational building block in this process.

Figure 1: Mechanism of DPP-4 Inhibition.

Synthesis and Chemical Properties

Synthetic Pathway from 1,3,4-Oxadiazole Precursor

A documented method involves the reaction of 5-trifluoromethyl-2-chloromethyl-1,3,4-oxadiazole with ethylenediamine. This process leads to the formation of the six-membered heterocyclic ring of our target compound through a dehydration and cyclization mechanism.

Figure 2: Patented Synthesis Route.

Experimental Protocol (Conceptual)

Based on the patent literature, a conceptual laboratory-scale protocol can be outlined. Note: This is an illustrative procedure and requires optimization and validation.

-

Reagent Preparation: Prepare a methanolic solution of ethylenediamine and a separate methanolic solution of 5-trifluoromethyl-2-chloromethyl-1,3,4-oxadiazole.

-

Reaction: In a suitable reaction vessel equipped with stirring and temperature control, combine the two solutions. The reaction is typically conducted at a controlled temperature, for instance, between -10°C and 30°C.

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Crystallization and Isolation: Upon completion, the reaction mixture is cooled to induce crystallization of the product.

-

Purification: The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., cold methanol), and dried under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization.

Physicochemical Properties

The compound is typically a white solid with a melting point of approximately 141°C (with decomposition).[4] It is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Melting Point | 141 °C (decomposes)[4] |

| pKa | 6.53 ± 0.20[4] |

| LogP | 0.21970[4] |

| Hydrogen Bond Donors | 3[4] |

| Hydrogen Bond Acceptors | 6[4] |

| Storage Temperature | 2-8°C, protected from light[4] |

Analytical Characterization

Due to the compound's status as an intermediate, comprehensive public data on its analytical characterization is scarce. For researchers synthesizing or utilizing this compound, a full suite of analytical techniques would be required for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C-F bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion and Future Perspectives

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule of significant industrial importance, serving as a linchpin in the synthesis of the widely-used antidiabetic drug, Sitagliptin. While it is not an active therapeutic agent itself, the efficiency of its synthesis and the purity of the final product directly impact the quality and cost-effectiveness of Sitagliptin production.

For researchers in the field of medicinal chemistry and drug development, the study of such intermediates provides valuable insights into the strategic design and practical execution of complex synthetic routes for APIs. Further research into optimizing the synthesis of this intermediate, potentially through greener chemical methods or more efficient catalytic processes, remains a relevant area of investigation for pharmaceutical process chemistry.

References

-

PubChem. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. National Center for Biotechnology Information. Available from: [Link].

-

LookChem. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Available from: [Link].

-

CAS Common Chemistry. 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide. American Chemical Society. Available from: [Link].

-

Venkatasai Life Sciences. Sitagliptin FP Impurity D. Available from: [Link].

-

Pharmaffiliates. (Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. Available from: [Link].

-

Veeprho. (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | CAS 763105-70-0. Available from: [Link].

Sources

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide SMILES notation

An In-depth Technical Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

A Comprehensive Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract and Introduction

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it features a piperazine ring linked to a trifluoroacetohydrazide moiety, a combination that imparts unique chemical and biological properties.[1] The presence of the trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]

This molecule is primarily recognized for its role as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme critical to glucose homeostasis.[1] As such, it represents a promising scaffold for the development of novel antidiabetic agents.[1] This guide provides a detailed technical overview of its chemical identity, physicochemical properties, a representative synthetic route, its mechanism of action as a DPP-4 inhibitor, and essential handling protocols for laboratory use.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's structure and properties is fundamental for its application in research and development.

Structure and Identifiers

The compound's stereochemistry is specified by the (Z)-configuration at the C=N double bond, which is crucial for its defined biological activity.[1]

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide[1][3] |

| Canonical SMILES | C1CN=C(CN1)NNC(=O)C(F)(F)F[1][3][] |

| CAS Number | 849832-73-1[3][5] |

| Molecular Formula | C₆H₉F₃N₄O[1][5] |

| Molecular Weight | 210.16 g/mol [1][5] |

Physicochemical Data

The following table summarizes key computed and experimental physicochemical properties, which are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Melting Point | 141 °C (decomposes) | [5] |

| XLogP3 | -0.5 | [3][5] |

| Hydrogen Bond Donors | 3 | [3][5] |

| Hydrogen Bond Acceptors | 6 | [3][5] |

| Rotatable Bond Count | 2 | [3][5] |

| Topological Polar Surface Area (PSA) | 65.5 Ų | [3][5] |

| pKa | 6.53 ± 0.20 (Predicted) | [5] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C (Protect from light) | [5][6] |

Synthesis and Purification

The synthesis of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide typically involves a condensation reaction between a suitable piperazine precursor and a trifluoroacetylating agent.

Synthetic Strategy

The core of the synthesis is the formation of the hydrazone linkage. A common approach involves the reaction of trifluoroacetic acid hydrazide with a piperazine-2-one or a related precursor. The choice of solvent and temperature is critical to control the reaction rate and maximize the yield of the desired (Z)-isomer.[1] Solvents like methanol or dimethyl sulfoxide (DMSO) are often employed due to their ability to dissolve the polar reactants.[1]

Representative Synthesis Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on standard organic synthesis principles for this class of compounds.[1][7]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the piperazine precursor (1.0 eq) in an appropriate solvent such as methanol.

-

Addition of Reagent: Cool the solution to 0°C using an ice bath. This is crucial to manage any exothermic reaction upon reagent addition. Add trifluoroacetic acid hydrazide (1.1 eq) portion-wise while stirring.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate the pure compound.[1]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry).

Mechanism of Action and Therapeutic Potential

The primary therapeutic interest in this compound stems from its activity as a DPP-4 inhibitor.

Role as a DPP-4 Inhibitor

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide prevents the breakdown of incretins.[1] This leads to higher circulating levels of active GLP-1 and GIP, resulting in enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control, making it a promising candidate for treating type 2 diabetes.[1]

DPP-4 Inhibition Pathway

The diagram below illustrates the biochemical pathway affected by the compound.

Caption: Mechanism of DPP-4 inhibition for glycemic control.

Handling, Storage, and Safety

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage (H314). Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: For maximum stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[5][6]

-

Transport: Cold-chain transportation may be required to maintain compound integrity during shipping.[6]

Conclusion and Future Directions

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a molecule with a well-defined structure and significant potential as a DPP-4 inhibitor. Its synthesis is achievable through established organic chemistry methods, and its mechanism of action is well-aligned with current strategies for the management of type 2 diabetes. The trifluoromethyl group contributes favorably to its drug-like properties, enhancing stability and biological activity.[1]

Future research should focus on comprehensive preclinical development, including detailed pharmacokinetic and pharmacodynamic profiling, and long-term safety studies.[1] Further investigation into its binding kinetics with the DPP-4 enzyme and exploration of its potential in other therapeutic areas where DPP-4 modulation is relevant could open new avenues for this promising compound.[1][8]

References

-

LookChem. (n.d.). (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide. [Link]

-

PubChem. (n.d.). Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

Sources

- 1. Buy (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide | 763105-70-0 [smolecule.com]

- 2. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 3. Acetic acid, trifluoro-, (2Z)-piperazinylidenehydrazide | C6H9F3N4O | CID 10036009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 849832-73-1|(Z)-2,2,2-Trifluoro-N'-(piperazin-2-ylidene)acetohydrazide|BLD Pharm [bldpharm.com]

- 7. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide: An In-depth Technical Analysis

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the compound (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, a molecule of interest in pharmaceutical research and drug development, notably as a potential impurity or intermediate in the synthesis of compounds like Sitagliptin.[1][2] In the absence of publicly available, experimentally-derived spectra, this document serves as a predictive guide for researchers, leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By dissecting the molecule into its constituent functional groups—the trifluoroacetyl moiety, the hydrazone linkage, and the piperazine ring—we will construct a detailed, predicted spectral profile. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction and Molecular Structure

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (CAS No. 849832-73-1) possesses a molecular formula of C₆H₉F₃N₄O and a molecular weight of 210.16 g/mol .[3][4] Its structure is characterized by a trifluoroacetyl group attached to a hydrazone, which is in a Z-configuration, and is further linked to a piperazine ring. The molecule's functionality suggests its potential role as a building block in the synthesis of more complex pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification and for ensuring its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the N-H protons. The presence of the trifluoromethyl group will likely influence the chemical shifts of nearby protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| N-H (Amide) | 10.0 - 11.0 | Broad Singlet | - | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects and exchange. |

| N-H (Piperazine) | 3.0 - 4.0 | Broad Singlet | - | The secondary amine proton in the piperazine ring will likely be a broad signal and its position can be concentration and solvent dependent. |

| H-3 (Piperazine, -CH₂-N=C) | 3.5 - 3.8 | Triplet | 5-7 | This methylene group is adjacent to the C=N double bond and a nitrogen atom, leading to a downfield shift. |

| H-5, H-6 (Piperazine, -CH₂-CH₂-NH) | 2.8 - 3.2 | Multiplet | - | These methylene groups of the piperazine ring are in a more typical aliphatic amine environment. |

| H-4 (Piperazine, -CH=C) | 7.5 - 8.0 | Singlet | - | The vinylic proton of the hydrazone is expected to be significantly deshielded. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The strong electron-withdrawing effect of the fluorine atoms will have a pronounced effect on the chemical shifts of the carbonyl and trifluoromethyl carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (in ¹³C-{¹H} NMR) | ¹J(C-F) Coupling (Hz) | Justification |

| C=O (Amide) | 155 - 160 | Quartet | 35-40 | The carbonyl carbon is adjacent to the trifluoromethyl group, causing a downfield shift and coupling to the three fluorine atoms. |

| CF₃ | 115 - 120 | Quartet | 280-290 | The trifluoromethyl carbon will appear as a strong quartet with a large one-bond C-F coupling constant. |

| C=N (Hydrazone) | 140 - 150 | Singlet | - | The imine carbon of the hydrazone is typically found in this region. |

| C-3 (Piperazine) | 40 - 45 | Singlet | - | Methylene carbon adjacent to the imine and a nitrogen atom. |

| C-5, C-6 (Piperazine) | 45 - 50 | Singlet | - | Methylene carbons of the piperazine ring. |

Experimental Considerations for NMR

-

Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would be suitable solvents. DMSO-d₆ is often preferred for compounds with exchangeable protons (N-H) as it can slow down the exchange rate, leading to sharper signals.

-

2D NMR Techniques: To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is recommended.

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks within the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide & Amine) | 3200 - 3400 | Medium, Broad | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching |

| C=O (Amide) | 1680 - 1720 | Strong | Stretching |

| C=N (Hydrazone) | 1620 - 1660 | Medium | Stretching |

| N-H | 1550 - 1650 | Medium | Bending |

| C-F | 1100 - 1300 | Strong | Stretching |

The presence of a strong absorption band in the 1680-1720 cm⁻¹ region would be indicative of the trifluoroacetyl group's carbonyl stretch. The C=N stretch of the hydrazone is also a key diagnostic peak. The broadness of the N-H stretching band is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, the molecule is expected to produce a molecular ion peak ([M]⁺) at m/z 210. The fragmentation pattern will likely be dominated by cleavages at the weaker bonds, such as the N-N bond and bonds adjacent to the carbonyl group and the piperazine ring.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 210 | [C₆H₉F₃N₄O]⁺ | Molecular Ion |

| 113 | [C₄H₇N₂]⁺ | Cleavage of the N-N bond, loss of CF₃CONH₂ |

| 97 | [CF₃CO]⁺ | Alpha-cleavage adjacent to the carbonyl group |

| 84 | [C₄H₈N₂]⁺ | Fragmentation of the piperazine ring |

| 69 | [CF₃]⁺ | Loss of the trifluoromethyl radical |

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry is indispensable. The expected exact mass of the protonated molecule [M+H]⁺ is 211.0801, and for the sodium adduct [M+Na]⁺ is 233.0620.

Conclusion